Comparison of EGFR T790M/L858R Enzymatic Inhibition: IN-6 vs. IN-5 (Example 52)
In the same high-throughput enzymatic assay measuring inhibition of EGFR bearing both the T790M and L858R mutations at a fixed concentration of 0.05 µM, Egfr T790M/L858R-IN-6 (compound 53) achieved 90.88% inhibition of enzyme activity compared to 92.9% inhibition by the structurally related analog Egfr T790M/L858R-IN-5 (example 52) [1]. Both values represent residual enzyme activity relative to DMSO controls as reported in Table 1 of the parent patent. The modest 2.02-percentage-point difference demonstrates that IN-5 exhibits a numerically higher inhibition percentage under identical conditions, which should guide researchers seeking maximum single-point potency within this specific chemical series [2].
| Evidence Dimension | Inhibition percentage at fixed 0.05 µM concentration against EGFR L858R/T790M double mutant enzyme |
|---|---|
| Target Compound Data | 90.88% inhibition |
| Comparator Or Baseline | EGFR T790M/L858R-IN-5 (example 52): 92.9% inhibition |
| Quantified Difference | IN-5: +2.02 percentage points higher inhibition |
| Conditions | Biochemical enzymatic assay measuring EGFR (L858R, T790M) activity; compounds tested at 0.05 µM; values expressed as inhibition percentage relative to DMSO controls (as per WO2024064091A1 Table 1) |
Why This Matters
Knowing the precise rank order of potency among patent examples allows researchers to select the compound tailored to their assay sensitivity requirements, preventing the selection of a suboptimal tool compound for screening cascades.
- [1] Guoqing Paul Chen, Zhe Li, Wenchao Zhang, Changren Yan. Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. WO2024064091A1, published March 28, 2024. View Source
- [2] PeptideDB. EGFR T790M/L858R-IN-5 Product Database Entry. 3032760-70-3. View Source
